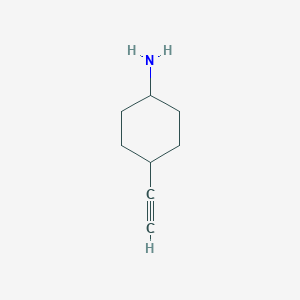

4-Ethynylcyclohexan-1-amine

Description

Overview of Bifunctional Organic Compounds Featuring Ethynyl (B1212043) and Amine Moieties

Bifunctional molecules, by definition, possess two distinct functional groups, each imparting its own characteristic chemical properties to the molecule. nucleos.comwikipedia.org The presence of both an ethynyl group (a carbon-carbon triple bond) and an amine group (a nitrogen atom bonded to hydrogen and/or organic substituents) in a single organic compound creates a versatile platform for a wide array of chemical transformations. lumenlearning.com The ethynyl group, with its high electron density, readily participates in addition reactions and metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. ontosight.ailifechemicals.com The amine group, being basic and nucleophilic, can engage in a variety of reactions including acylation, alkylation, and the formation of amides and imines. lumenlearning.comyoutube.com This dual reactivity allows for the sequential or simultaneous modification of the molecule at two distinct points, enabling the construction of intricate molecular architectures.

Structural Features and Isomerism of 4-Ethynylcyclohexan-1-amine (B2721853)

The structural arrangement of this compound is key to its chemical behavior. The cyclohexane (B81311) ring provides a three-dimensional framework, influencing the spatial orientation of the ethynyl and amine substituents.

Positional Isomerism (e.g., comparison with 1-Ethynylcyclohexan-1-amine)

Positional isomers have the same molecular formula but differ in the position of their functional groups. A notable positional isomer of this compound is 1-Ethynylcyclohexan-1-amine. In the latter, both the ethynyl and amine groups are attached to the same carbon atom (C1) of the cyclohexane ring. This geminal arrangement significantly alters the molecule's reactivity compared to the 1,4-substitution pattern of this compound. For instance, 1-ethynylcyclohexan-1-ol, a related compound, can be synthesized from cyclohexanone (B45756). wikipedia.org The proximity of the two functional groups in 1-Ethynylcyclohexan-1-amine can lead to intramolecular interactions and unique cyclization reactions not readily observed with the 1,4-isomer.

Stereoisomerism (e.g., cis and trans diastereomers, enantiomers)

The cyclohexane ring in this compound is not planar, adopting a chair conformation. This gives rise to stereoisomerism. The substituents at positions 1 and 4 can be on the same side of the ring (cis) or on opposite sides (trans), resulting in two diastereomers. cymitquimica.comfishersci.catcichemicals.com These diastereomers, such as cis-4-Ethynylcyclohexan-1-amine and trans-4-Ethynylcyclohexan-1-amine, have different physical and chemical properties. For example, the hydrochloride salt of the trans isomer is a known compound. achemblock.com Furthermore, since the molecule is chiral, each diastereomer can exist as a pair of enantiomers (non-superimposable mirror images). The specific stereochemistry of the molecule can have a profound impact on its biological activity and its interactions with other chiral molecules.

Importance of this compound as a Versatile Synthetic Building Block and Chemical Scaffold

The dual functionality of this compound makes it a highly valuable building block in organic synthesis. lifechemicals.comenamine.net The amine group provides a handle for attaching the molecule to other structures, for example, through amide bond formation, which is a cornerstone of peptide and medicinal chemistry. whamine.com The terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are known for their high efficiency and selectivity. mdpi.com This allows for the straightforward linkage of the this compound scaffold to a wide variety of other molecules, including biomolecules like peptides and antibodies. mdpi.com This versatility has led to its use in the creation of libraries of diverse compounds for drug discovery programs. nih.govbeilstein-journals.org

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research continues to explore the synthetic utility of this compound and related bifunctional molecules. A significant trend is the development of novel synthetic methodologies that leverage the unique reactivity of the ethynyl and amine groups. This includes the design of new catalysts for more efficient and selective transformations. In medicinal chemistry, there is a growing interest in using rigid scaffolds like the cyclohexane ring in this compound to control the spatial arrangement of pharmacophores, leading to improved binding affinity and selectivity for biological targets. The application of this and similar building blocks in the synthesis of N-oxide containing heterocycles, which have shown a wide range of biological activities, is also an active area of investigation. mdpi.com

Objectives and Scope of Academic Investigations on this compound

Academic investigations involving this compound typically focus on several key areas. A primary objective is the development of efficient and stereoselective synthetic routes to access the different isomers of the compound. Researchers also aim to explore the full scope of its reactivity, developing new chemical transformations that utilize both the amine and ethynyl functionalities. Another major focus is the incorporation of the this compound scaffold into larger, more complex molecules with potential applications in medicinal chemistry, such as enzyme inhibitors or receptor ligands. These studies often involve detailed structural analysis and the evaluation of the biological activity of the resulting compounds. The ultimate goal is to establish this compound as a readily accessible and versatile tool for the construction of novel and functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-7-3-5-8(9)6-4-7/h1,7-8H,3-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIYQEFXOGKUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynylcyclohexan 1 Amine and Its Derivatives

Established Synthetic Routes to 4-Ethynylcyclohexan-1-amine (B2721853)

The synthesis of this compound and its analogs typically begins with a pre-existing cyclohexane (B81311) core, upon which the ethynyl (B1212043) and amine functionalities are introduced.

Approaches to the Cyclohexane Core with Ethynyl and Amine Functionalities

A common strategy for the synthesis of 1-ethynylcyclohexan-1-amine involves the use of cyclohexanone (B45756) as a starting material. The ethynyl group can be introduced via nucleophilic addition of an acetylide anion to the carbonyl group. For instance, ethynylmagnesium bromide can be reacted with a substituted cyclohexanone, such as 4,4-dimethylcyclohexanone, to form the corresponding 1-ethynylcyclohexanol intermediate. smolecule.com Subsequent amination of this tertiary alcohol, often through a Ritter-type reaction or by other means, introduces the amine group at the C1 position. Finally, treatment with an acid like hydrochloric acid can yield the hydrochloride salt, which often improves the compound's stability and solubility. smolecule.com

Another approach involves the phosphorylation of 1-ethynyl-1-aminocyclohexane. In a study, dialkyl-N-(1-ethynylcyclohexan-1-yl)amidophosphates were synthesized by reacting 1-ethynyl-1-aminocyclohexane with various dialkyl phosphites in the presence of triethylamine (B128534) and carbon tetrachloride. ect-journal.kz This reaction, conducted under microwave irradiation, provides a high-yield pathway to N-functionalized derivatives. ect-journal.kz

The following table summarizes a general synthetic approach starting from a substituted cyclohexanone:

| Step | Reactants | Product | Description |

| 1 | Substituted Cyclohexanone, Ethynylmagnesium Bromide | 1-Ethynylcyclohexanol derivative | Introduction of the ethynyl group. |

| 2 | 1-Ethynylcyclohexanol derivative, Aminating Agent | 1-Ethynylcyclohexan-1-amine derivative | Introduction of the amine group. |

| 3 | 1-Ethynylcyclohexan-1-amine derivative, HCl | 1-Ethynylcyclohexan-1-amine hydrochloride derivative | Formation of the hydrochloride salt. |

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the cyclohexane ring is a critical aspect of the synthesis of this compound isomers. The relative orientation of the ethynyl and amine groups (cis or trans) can significantly influence the biological activity and physical properties of the final molecule.

Achieving stereoselectivity often involves the use of enzymes or chiral catalysts. For instance, one-pot cascade reactions combining a keto reductase (KRED) and an amine transaminase (ATA) have been employed for the stereoselective synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione. d-nb.info By selecting stereocomplementary enzymes, both cis and trans isomers can be synthesized with high diastereomeric ratios. d-nb.info While this specific example leads to an alcohol, similar enzymatic strategies could potentially be adapted for the synthesis of this compound isomers by starting with an appropriate ethynyl-substituted cyclohexanone.

The development of stereoselective methods for the synthesis of 1,3-dienes has also highlighted techniques that could be relevant. For example, the Negishi cross-coupling reaction has been used to prepare all four stereoisomers of ethyl 2,4-undecadienoate with high selectivity. mdpi.com Such stereocontrolled C-C bond-forming reactions could be envisioned in the synthesis of specific isomers of this compound derivatives.

Protecting Group Strategies in this compound Synthesis

In the synthesis of complex molecules containing multiple functional groups, protecting groups are often essential to prevent unwanted side reactions. organic-chemistry.orgpressbooks.pub For a molecule like this compound, both the amine and the terminal alkyne can be reactive under various conditions.

The amino group is a nucleophile and can react with electrophiles. organic-chemistry.org To prevent this, it can be temporarily "protected" by converting it into a less reactive functional group, such as a carbamate (B1207046). organic-chemistry.orgmasterorganicchemistry.com Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.comhighfine.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). masterorganicchemistry.comchemistrysteps.com The Cbz group, on the other hand, is often removed by catalytic hydrogenation. masterorganicchemistry.com The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions for its removal. organic-chemistry.org

The terminal alkyne can also be protected, for example, by reaction with a bulky silyl (B83357) group like trimethylsilyl (B98337) (TMS). This prevents its participation in reactions such as acetylide coupling. The TMS group can be readily removed with fluoride (B91410) ions.

The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in multi-step syntheses. organic-chemistry.org For example, a Boc-protected amine and a TMS-protected alkyne would allow for the selective deprotection and reaction of either functional group while the other remains protected.

Functional Group Transformations and Derivatization of this compound

The presence of the terminal alkyne and the primary amine makes this compound a versatile scaffold for further chemical modifications.

Reactions at the Terminal Alkyne Moiety

The terminal alkyne is a highly reactive functional group that can participate in a variety of transformations. pearson.com Acetylide ions, formed by the deprotonation of the terminal alkyne, are strong nucleophiles that can react with electrophiles to form new carbon-carbon bonds. chemistrysteps.com The alkyne can also undergo hydration to form ketones or aldehydes, with the regioselectivity depending on the reaction conditions (Markovnikov vs. anti-Markovnikov addition). libretexts.org

One of the most powerful and widely used reactions of terminal alkynes is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". d-nb.infonih.govrsc.org This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). nih.govbeilstein-journals.org

The CuAAC reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and materials science applications. rsc.orgnih.gov The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. nih.gov The use of ligands can accelerate the reaction and protect sensitive biomolecules from oxidative damage. nih.gov

In the context of this compound, the CuAAC reaction provides a straightforward method for attaching a wide variety of azide-containing molecules to the cyclohexane core. This enables the synthesis of a diverse library of triazole-containing derivatives with potential applications in medicinal chemistry and other fields. The reaction is highly specific for the terminal alkyne, leaving the amine group untouched, especially if it is protonated or protected.

The following table illustrates the key components of a typical CuAAC reaction:

| Component | Function | Example |

| Terminal Alkyne | Substrate | This compound |

| Azide | Substrate | Benzyl azide |

| Copper(I) Catalyst | Catalyst | Generated from CuSO₄ and sodium ascorbate |

| Ligand (optional) | Accelerant and protectant | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) |

| Solvent | Reaction Medium | Aqueous buffers, organic solvents |

Reactions at the Primary Amine Moiety

The primary amine group on the cyclohexane ring is a versatile functional handle for a wide array of transformations, including acylation, alkylation, and reactions with electrophiles like carbon dioxide and phosphorylating agents.

The primary amine of this compound exhibits typical reactivity for an aliphatic amine, readily undergoing amidation and alkylation. chemcess.com

Amidation: Reaction with acylating agents such as acid chlorides or anhydrides under standard conditions (e.g., Schotten-Baumann conditions) yields the corresponding N-cyclohexyl amides. chemcess.com This is a robust and high-yielding transformation for introducing a wide variety of acyl groups.

Alkylation: N-alkylation can be achieved using various alkylating agents, including alkyl halides, sulfates, or phosphates. chemcess.com Direct alkylation with alkyl halides proceeds via an Sₙ2 mechanism. However, this method can lead to a mixture of mono- and di-alkylated products, as well as the tertiary amine and even the quaternary ammonium (B1175870) salt, due to the similar reactivity of the primary and secondary amine products. libretexts.orgunacademy.com To achieve selective mono-alkylation, alternative methods like reductive amination of aldehydes or ketones, or the Gabriel synthesis, are often preferred for primary amines in general. pressbooks.pub

The reaction of primary amines with carbon dioxide (CO₂) is a key transformation for carbon capture and utilization, leading to valuable products like ureas and carbamates. usda.govnih.gov The primary amine of 1-ethynylcyclohexan-1-amine (a positional isomer of the title compound) has been shown to react readily with CO₂ under guanidine (B92328) catalysis. unipr.it

This reaction can lead to several products. For example, reacting 1-ethynylcyclohexan-1-amine with CO₂ in the presence of the catalyst 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) yields a symmetric urea (B33335) derivative bearing two carbonyl groups (42% yield) and an imidazolidinone derivative (43% yield). unipr.it The formation of these products involves the initial formation of a carbamate intermediate from the amine and CO₂, which then undergoes further reactions. usda.govtandfonline.com The synthesis of symmetric 1,3-dicyclohexylurea (B42979) from cyclohexylamine (B46788) and CO₂ has also been studied, with yields up to 91.6% achieved using an ionic liquid medium under pressure. tandfonline.comtandfonline.com

| Amine Substrate | Catalyst/Conditions | Product(s) | Yield(s) | Reference |

| 1-Ethynylcyclohexan-1-amine | MTBD, CO₂ (1 MPa), 80°C | Symmetric Urea, Imidazolidinone | 42%, 43% | unipr.it |

| Cyclohexylamine | [Bmim]Br/KOH, CO₂ (100 bar), 150°C | 1,3-Dicyclohexylurea | 91.6% | tandfonline.com |

| Various Diamines | Ti-catalyst, DMI solvent | Cyclic Ureas (e.g., Ethylene urea) | High Yields | nih.gov |

This table illustrates the synthesis of urea and imidazolidinone derivatives from amines and CO₂.

Phosphorylation of the primary amine group provides access to amidophosphates, a class of organophosphorus compounds with potential biological activity. ect-journal.kz The Atherton-Todd reaction is a classic and effective method for this transformation. beilstein-journals.orgsioc-journal.cn It involves the reaction of a compound with a P-H bond, such as a dialkyl phosphite, with an amine in the presence of carbon tetrachloride (CCl₄) and a base, typically a tertiary amine like triethylamine. beilstein-journals.orgwikipedia.org

A study on the phosphorylation of 1-ethynyl-1-aminocyclohexane demonstrated that the Atherton-Todd reaction proceeds smoothly under microwave irradiation. ect-journal.kzresearchgate.net Reacting the amine with various dialkyl phosphites in the presence of triethylamine and CCl₄ at 115°C for just 3-5 minutes under microwave conditions afforded the corresponding N-(1-ethynylcyclohexan-1-yl)amidophosphates in high yields. ect-journal.kz This method highlights a rapid and efficient route to these phosphorylated derivatives. ect-journal.kzresearchgate.net The mechanism involves the in-situ formation of a reactive phosphoryl chloride intermediate which is then trapped by the amine nucleophile. beilstein-journals.orgsioc-journal.cn

| Dialkyl Phosphite | Amine | Conditions | Product | Yield | Reference |

| Dimethyl phosphite | 1-Ethynyl-1-aminocyclohexane | CCl₄, Et₃N, MW (102W, 115°C), 3-5 min | Dimethyl-N-(1-ethynylcyclohexan-1-yl)amidophosphate | 89% | ect-journal.kz |

| Diethyl phosphite | 1-Ethynyl-1-aminocyclohexane | CCl₄, Et₃N, MW (102W, 115°C), 3-5 min | Diethyl-N-(1-ethynylcyclohexan-1-yl)amidophosphate | 92% | ect-journal.kz |

| Di(β-chloroethyl)phosphite | 1-Ethynyl-1-aminocyclohexane | CCl₄, Et₃N, MW (102W, 115°C), 3-5 min | Di(β-chloroethyl)-N-(1-ethynylcyclohexan-1-yl)amidophosphate | 85% | ect-journal.kz |

This table details the synthesis of amidophosphates from 1-ethynyl-1-aminocyclohexane via the Atherton-Todd reaction under microwave irradiation.

Cooperative Reactivity in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org This high level of atom economy and operational simplicity makes MCRs a cornerstone of efficient organic synthesis. semanticscholar.org The bifunctional nature of this compound, containing both a nucleophilic primary amine and a reactive terminal alkyne, makes it an ideal substrate for several powerful MCRs, most notably the A³-coupling reaction (aldehyde-alkyne-amine).

The A³-coupling is a one-pot synthesis of propargylamines from an aldehyde, an alkyne, and an amine, typically catalyzed by a metal salt. nih.gov The cooperative mechanism involves the initial reaction between the amine and the aldehyde to generate an iminium ion in situ. Simultaneously, the metal catalyst, often copper or silver, activates the terminal alkyne to form a metal acetylide. nih.gov The nucleophilic acetylide then attacks the electrophilic iminium ion, yielding the final propargylamine (B41283) product. nih.gov This strategy avoids the separate synthesis and isolation of unstable imine intermediates. beilstein-journals.org

When this compound is employed in an A³-coupling with an aldehyde, it can react in one of two ways: it can serve as the amine component, reacting with an external aldehyde and alkyne, or it can serve as the alkyne component, reacting with an external amine and aldehyde. However, its most direct application is as the amine and alkyne source in a reaction with an aldehyde, leading to complex dimeric or polymeric structures, or more commonly, serving as the amine component in a reaction with a different terminal alkyne and an aldehyde.

The versatility of the A³-coupling allows for a wide range of substrates, demonstrating its potential for creating diverse molecular scaffolds from this compound.

Table 1: Representative Examples of Copper-Catalyzed A³-Coupling Reactions

| Amine Component | Aldehyde Component | Alkyne Component | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Piperidine | Benzaldehyde | Phenylacetylene | Cu(OTf)₂ | α-Substituted Propargylamine | beilstein-journals.org |

| Aniline | p-Tolualdehyde | 1-Heptyne | Cu(OTf)₂ | α-Substituted Propargylamine | beilstein-journals.org |

| This compound (as amine) | Formaldehyde | Trimethylsilylacetylene | Cu(I) Salt | Propargylamine with Cyclohexyl Moiety | Hypothetical |

| Cyclohexylamine | Isovaleraldehyde | This compound (as alkyne) | Ag(I) Salt | Propargylamine with Cyclohexyl Moiety | Hypothetical |

Amine-Directed Catalysis in Tandem Reaction Sequences

Amine-directed catalysis is a powerful strategy in which an amine functional group within a substrate coordinates to a metal catalyst, positioning it to selectively activate a specific C-H bond elsewhere in the molecule. This approach enables highly regioselective functionalization that would be difficult to achieve otherwise. The primary amino group of this compound can serve as such a directing group, facilitating transformations on the cyclohexyl ring.

Recent studies have demonstrated the efficacy of free primary amines in directing ruthenium(II)-catalyzed C-H activation and annulation reactions. nih.gov In a redox-neutral process, a primary benzylamine (B48309) can react with a sulfoxonium ylide to form an isoquinoline. nih.gov The reaction proceeds through a ruthenacyclic intermediate formed by the coordination of the amine to the metal center and subsequent C-H activation. nih.gov It is conceivable that the primary amine of this compound could similarly direct a catalyst to functionalize the C-H bonds at the C2 and C6 positions of the cyclohexane ring.

This directing-group capability can be integrated into tandem reaction sequences, where an initial amine-directed reaction is followed by a subsequent transformation of the ethynyl group, or vice-versa. For instance, after an amine-directed C-H arylation on the cyclohexane ring, the alkyne could undergo a click reaction, hydration, or another coupling reaction. This builds molecular complexity in a programmed and efficient manner. Nickel-catalyzed reactions have also shown that free amines can direct the 1,2-carboamination of alkenes without the need for protecting groups, highlighting the synthetic potential of leveraging the innate reactivity of the amine. nsf.gov

Table 2: Examples of Amine-Directed Catalytic Transformations

| Substrate Type | Catalyst System | Reaction Type | Key Principle | Reference |

|---|---|---|---|---|

| Primary Benzylamine | [Ru(p-cymene)Cl₂]₂ | C-H Activation/Annulation | Free amine acts as a directing group for C-H activation. | nih.gov |

| Alkenyl Amine | Ni(COD)₂ / Ligand | 1,2-Carboamination | Free primary/secondary amine directs difunctionalization of an alkene. | nsf.gov |

| Vinyl γ-Lactone / Amine | Pd(0) / Phosphoramidite Ligand | Tandem Ring-Opening Amination/Cyclization | Sequential catalytic steps build complex lactam structures. | nih.govrsc.org |

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, use renewable resources, and avoid toxic substances. diva-portal.orgijnc.ir The production of this compound and its derivatives can be made more sustainable by redesigning synthetic routes according to these principles.

A key green chemistry principle is maximizing atom economy, which MCRs (see 2.2.3) inherently achieve. ijnc.ir Beyond the reaction itself, the sourcing of starting materials is critical. A sustainable pathway to the cyclohexylamine core could involve the reductive amination of phenol (B47542) derivatives. researchgate.net Phenols are platform chemicals that can be derived from lignin, the most abundant renewable source of aromatics on Earth. rug.nleuropa.eu Catalytic systems using earth-abundant metals like nickel have proven effective for the reductive amination of phenols to cyclohexylamines, offering a greener alternative to routes starting from non-renewable benzene (B151609) or those using precious metal catalysts like palladium or rhodium. researchgate.netunibe.ch

Another green strategy is the reduction of solvent use or the replacement of hazardous solvents with environmentally benign alternatives. rsc.org Research has shown that some reactions can be performed in water or under solvent-free conditions. rsc.orgresearchgate.net For instance, the boric acid-catalyzed direct amidation of carboxylic acids and amines can proceed in toluene, a relatively greener solvent than many chlorinated alternatives, and the water produced can be removed via a Dean-Stark apparatus to drive the reaction. sciepub.com The development of catalysts that function in greener solvents like water, deep eutectic solvents, or bio-based solvents is a major goal. mdpi.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches to Cyclohexylamine Precursors

| Parameter | Traditional Approach (e.g., Benzene Nitration/Reduction) | Greener Approach (e.g., Lignin-derived Phenol) |

|---|---|---|

| Starting Material | Benzene (Fossil-fuel derived) | Phenol (Potentially Lignin-derived, renewable) rug.nleuropa.eu |

| Key Reagents | Concentrated HNO₃/H₂SO₄, Metal Hydrides (e.g., LiAlH₄) | Ammonia (NH₃), H₂ |

| Catalyst | Often requires stoichiometric, hazardous reagents. Hydrogenation may use Pd, Pt, or Rh. | Earth-abundant metals (e.g., Ni/Al₂O₃) or efficient noble metals (e.g., Pd/C). researchgate.netx-mol.com |

| Byproducts/Waste | Significant acid waste, metal salts, organic waste. Low atom economy. | Primarily water. Higher atom economy. walisongo.ac.id |

| Environmental Impact | High; uses toxic, corrosive reagents and generates hazardous waste. | Lower; utilizes renewable feedstock and generates less toxic waste. |

Reactivity Profiles and Mechanistic Elucidation of 4 Ethynylcyclohexan 1 Amine

Mechanistic Studies of Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to attack by electrophiles. However, the sp-hybridized carbons also lend a degree of acidity to the terminal proton, enabling deprotonation and subsequent nucleophilic reactions.

The ethynyl group of 4-ethynylcyclohexan-1-amine (B2721853) readily participates in addition reactions. Electrophilic additions, such as hydrohalogenation or hydration, typically proceed via the formation of a vinyl cation intermediate. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is dictated by the stability of this intermediate.

Conversely, the terminal alkyne can undergo nucleophilic addition, particularly when the double bond is activated by electron-withdrawing groups or under basic conditions. libretexts.org The sp-hybridized carbons of the triple bond make alkynes more electrophilic than analogous alkenes, rendering them susceptible to attack by nucleophiles. libretexts.org For instance, base-catalyzed addition of alcohols or amines can occur. libretexts.orgacs.org In the case of this compound, intramolecular nucleophilic attack by the amine group onto the alkyne is a possibility, potentially leading to cyclic products under specific catalytic conditions.

A theoretical study on the nucleophilic addition of amines to activated alkenes showed a two-step mechanism involving a zwitterionic intermediate followed by an intramolecular proton transfer. drugbank.com A similar pathway can be envisioned for the addition of external nucleophiles to the ethynyl group of this compound.

The terminal ethynyl group is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

The catalytic cycle for the Sonogashira reaction involves two interconnected cycles:

Palladium Cycle: Oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation from the copper acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper Cycle: The base deprotonates the terminal alkyne, which then coordinates with the Cu(I) salt to form a copper acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex. libretexts.org

The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, base, and solvent. Copper-free Sonogashira reactions have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org

| Aryl Halide Example | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | >95 | wikipedia.orggold-chemistry.org |

| 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 97 | wikipedia.orggold-chemistry.org |

| 1-Bromonaphthalene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 85 | wikipedia.orggold-chemistry.org |

| 2-Bromo-4-iodo-quinoline | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 91 (at I-position) | libretexts.org |

This table presents typical yields for Sonogashira couplings of terminal alkynes with various aryl halides under standard conditions. The reactivity of this compound is expected to be similar to other terminal alkynes.

Mechanistic Studies of Reactions Involving the Amine Group

The primary amine group on the cyclohexane (B81311) ring is a potent nucleophile and a weak base, capable of engaging in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom allows the amine group of this compound to act as a nucleophile. It can participate in reactions such as acylation, alkylation, and reductive amination. mdpi.com For example, reaction with an aldehyde or ketone would initially form a carbinolamine intermediate, which can then dehydrate to form an imine. mdpi.com

The basicity of the amine group is a key factor in its reactivity. The pKa of the conjugate acid of cyclohexylamine (B46788) is approximately 10.64. wikipedia.org The ethynyl substituent at the C4 position is expected to have a minor electron-withdrawing effect, slightly lowering the pKa compared to the unsubstituted parent compound. This basicity allows the amine to act as a proton acceptor or to be protonated under acidic conditions, which in turn modifies its nucleophilicity and its influence on other parts of the molecule. Proton transfer processes are fundamental to many reactions catalyzed by or involving amines. libretexts.orgmdpi.com

| Compound | pKa of Conjugate Acid | Reference |

| Cyclohexylamine | 10.64 | wikipedia.org |

| Aniline | 4.60 | researchgate.net |

| 4-Chloroaniline | 3.98 | researchgate.net |

| This compound | Est. ~10.4-10.6 |

This table compares the basicity of cyclohexylamine and related compounds. The pKa for this compound is estimated based on the value for cyclohexylamine.

The amine functionality can play a crucial role in directing the regioselectivity and stereoselectivity of reactions occurring at the ethynyl group. wikipedia.org In intermolecular hydroamination of terminal alkynes, for example, the choice of metal catalyst can determine whether the addition of an N-H bond across the triple bond follows the Markovnikov or anti-Markovnikov pathway. rsc.orgfrontiersin.org

Markovnikov addition typically occurs with gold or iridium catalysts, leading to the formation of an imine or enamine where the nitrogen is bonded to the more substituted carbon of the original alkyne. rsc.orgfrontiersin.org

Anti-Markovnikov addition is observed with rhodium or titanium catalysts, placing the nitrogen on the terminal carbon. rsc.orgacs.org

The amine group within this compound can act as an internal nucleophile or as a directing group. By coordinating to a metal center, the amine can deliver the catalyst to the nearby ethynyl group in a specific orientation, thereby controlling the stereochemical outcome of the reaction. The trans configuration of the 1,4-substituted cyclohexane ring holds the amine and ethynyl groups in a relatively rigid diaxial or diequatorial conformation, which can be exploited to achieve high levels of stereocontrol in intramolecular cyclizations or in reactions where the amine directs an external reagent. nih.govrsc.org The development of stereoselective syntheses for cyclohexylamine derivatives is a significant area of research, often leveraging the inherent conformational preferences of the cyclohexane ring to control the formation of new stereocenters. nih.govrsc.org

| Catalyst Type | Amine Type | Alkyne Type | Regioselectivity | Product | Reference |

| Gold(I) | Arylamine | Terminal | Markovnikov | Imine | frontiersin.org |

| Rhodium(I) | Secondary Aliphatic | Terminal | anti-Markovnikov | Enamine | rsc.org |

| Copper(I) | Secondary Aliphatic | Terminal | anti-Markovnikov | E-Enamine | rsc.org |

| Titanium(IV) | N-Silylamine | Terminal | anti-Markovnikov | N-Silylenamine | acs.org |

This table illustrates the regioselectivity of hydroamination reactions on terminal alkynes, which is a key reaction type for the ethynyl group in the target molecule.

Intermolecular and Intramolecular Interactions Influencing Reactivity

The presence of both a hydrogen-bond donor (amine) and a weak hydrogen-bond acceptor (ethynyl group), along with an acidic alkyne proton, allows for a network of intermolecular interactions. Hydrogen bonding can influence the physical properties of the compound and can play a role in organizing the molecules in the transition state of a reaction, thereby affecting reactivity and selectivity.

Intramolecularly, the 1,4-disubstituted cyclohexane framework places the amine and ethynyl groups in a defined spatial relationship. While a direct intramolecular reaction like a cyclization might require specific activation, the proximity of the two groups can influence their respective reactivities. For instance, the amine group could interact with a metal catalyst that is also coordinated to the alkyne, forming a chelate-like structure that stabilizes a transition state. This type of intramolecular cooperation is a key principle in designing catalysts and predicting reaction outcomes. In a silver- and amine-cocatalyzed cycloisomerization of alkyne-linked cyclohexanones, dual activation of the alkyne by silver and the ketone via enamine formation was shown to be effective, highlighting how two functional groups can cooperate in a transformation. nih.gov

Investigations into Concerted and Stepwise Reaction Mechanisms of this compound Remain Largely Undocumented

A thorough review of available scientific literature reveals a significant gap in the specific investigation of concerted versus stepwise reaction mechanisms for the chemical compound this compound. While the fields of organic and computational chemistry have extensively explored the mechanistic dichotomy of concerted and stepwise pathways in numerous reactions, particularly in the realm of cycloadditions, dedicated studies focusing on this compound are not present in the public domain.

The reactivity of this compound is theoretically interesting due to the presence of two key functional groups: a terminal alkyne (ethynyl group) and a primary amine on a cyclohexane scaffold. The ethynyl group is a well-known participant in a variety of chemical transformations, most notably cycloaddition reactions. The amine group, as a Lewis base and a potential directing group, can be expected to influence the reactivity and mechanistic pathways of the alkyne.

Theoretical Framework for Potential Reactivity

In the absence of direct experimental or computational studies on this compound, the potential for concerted and stepwise mechanisms can be hypothesized based on established principles of related reactions. One of the most relevant reactions for a terminal alkyne is the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.

Concerted Mechanism: A concerted pathway would involve a single transition state where all bond-forming and bond-breaking events occur simultaneously, although not necessarily to the same extent. In the context of a [3+2] cycloaddition between the ethynyl group of this compound and an azide (B81097), a concerted mechanism would proceed through a five-membered cyclic transition state, leading directly to the triazole product. Such mechanisms are often favored in thermal, uncatalyzed cycloadditions.

Stepwise Mechanism: Conversely, a stepwise mechanism would involve the formation of one or more intermediates, each flanked by transition states. For the azide-alkyne cycloaddition, a stepwise pathway could be initiated by the nucleophilic attack of the azide on one of the alkyne's carbon atoms, leading to a zwitterionic or diradical intermediate. Subsequent ring-closure would then form the final triazole ring. Metal-catalyzed versions of this reaction, such as the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), are generally understood to proceed through a stepwise mechanism involving copper-acetylide and copper-triazolide intermediates.

The presence of the amine group in this compound could potentially influence the reaction mechanism in several ways:

Intramolecular Catalysis: The amine could act as an internal base or ligand, potentially coordinating with a metal catalyst and influencing its activity and the subsequent reaction pathway.

Electronic Effects: The electron-donating nature of the amine group could alter the electron density of the alkyne, thereby affecting the energetics of both concerted and stepwise transition states.

Stereochemical Influence: The stereochemistry of the cyclohexyl ring and the position of the amine group could direct the approach of reactants, favoring certain transition state geometries.

The Need for Direct Mechanistic Elucidation

While these general principles provide a framework for understanding the potential reactivity of this compound, they remain speculative without direct experimental or computational evidence. Detailed research findings, including kinetic studies, isotopic labeling experiments, and high-level computational modeling, would be necessary to definitively elucidate the operative mechanisms.

Such studies would involve:

Reaction Kinetics: Measuring reaction rates under various conditions (temperature, solvent, catalyst) to determine activation parameters, which can provide insights into the nature of the transition state.

Intermediate Trapping: Designing experiments to trap any potential intermediates in a stepwise pathway.

Computational Chemistry: Using methods like Density Functional Theory (DFT) to map the potential energy surface of the reaction, locate transition states and intermediates, and calculate their relative energies. This would allow for a direct comparison of the energetic feasibility of concerted versus stepwise pathways.

Until such dedicated research is conducted and published, any discussion on the specific investigations of concerted and stepwise reaction mechanisms for this compound is limited to theoretical postulation based on analogous systems.

Data Tables

Due to the absence of specific research on the reaction mechanisms of this compound, no data tables containing detailed research findings can be provided.

Applications in Advanced Chemical Synthesis and Materials Science

4-Ethynylcyclohexan-1-amine (B2721853) as a Platform for Drug Discovery Scaffolds (focused on synthetic methodology)

The molecular architecture of this compound makes it a compelling starting point for the synthesis of scaffolds in drug discovery. The presence of a primary amine and a terminal alkyne allows for orthogonal chemical modifications, enabling the construction of diverse molecular libraries. Secondary amines, in particular, are among the most common functional groups found in approved pharmaceuticals and agrochemicals. nih.gov Synthetic methodologies that can efficiently generate substituted amines from building blocks like this compound are therefore of significant interest. nih.gov

The ethynyl (B1212043) group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction can be used to link the this compound core to various azide-containing molecules, generating stable 1,2,3-triazole rings. This strategy has been employed with the regioisomeric 1-ethynylcyclohexan-1-amine to synthesize penicillin-triazole conjugates, demonstrating the viability of this approach for creating complex, biologically relevant hybrids. acs.org Similarly, the amine group can be functionalized through standard reactions such as acylation, sulfonylation, and reductive amination to introduce further diversity. The ability to build upon the cyclohexyl ring provides a three-dimensional character to the resulting scaffolds, a desirable trait for improving binding interactions with biological targets and moving beyond the flat structures common in many screening libraries. nih.gov

| Synthetic Methodology | Reagent Type | Resulting Structure/Scaffold | Potential Application |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azides | 1,4-Disubstituted 1,2,3-Triazole Conjugates | Bioisosteres, Linkers in Antibody-Drug Conjugates (ADCs) |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amines | Modulating Physicochemical Properties of Lead Compounds nih.gov |

| Acylation/Sulfonylation | Acyl Chlorides, Sulfonyl Chlorides | Amides, Sulfonamides | Bioisosteric replacement of amide bonds, improving metabolic stability nih.gov |

| Sonogashira Coupling | Aryl/Vinyl Halides | Aryl/Vinyl-Substituted Alkynes | Core structures for kinase inhibitors, extending conjugation |

| Phosphorylation (Atherton-Todd Reaction) | Dialkyl Phosphites, CCl₄ | Amidophosphates | Biologically active agents (see agricultural section) researchgate.netect-journal.kz |

Utilization in the Synthesis of Functional Polymers and Macromolecules

The dual functionality of this compound makes it a highly attractive monomer for the synthesis of advanced functional polymers. Both the acetylene (B1199291) and amine groups can be leveraged to create unique macromolecular architectures.

The terminal alkyne of this compound can participate in polymerization reactions to form polyacetylene-type structures. acs.org The polymerization of acetylene and its derivatives can be achieved using various catalytic systems, leading to conjugated polymers with interesting electronic and optical properties. acs.org The incorporation of the cyclohexylamine (B46788) moiety as a pendant group along the polymer backbone would impart specific properties, such as solubility and basicity, and provide sites for post-polymerization modification. Furthermore, the alkyne can undergo coupling reactions, such as Glaser coupling, to form polydiacetylenes, or be used in polyaddition reactions. The purity of the monomer is critical, as impurities can significantly hinder the polymerization process. acs.org Silylation of the terminal alkyne is one strategy that can be used to control reactivity or act as a protecting group during synthesis. google.com

Amine-functionalized polymers are a significant class of materials with applications ranging from CO₂ capture and water treatment to self-healing and antimicrobial materials. uib.noresearchgate.net this compound can be incorporated into polymers to introduce primary amine functionality. One powerful method is Ring-Opening Metathesis Polymerization (ROMP) of amine-functionalized cycloalkenes. uib.nogoogle.com While amines can be problematic due to their tendency to degrade common ruthenium metathesis catalysts, strategies have been developed to overcome this, such as the addition of an acid to protect the catalyst. uib.no An alternative to direct polymerization of amine-containing monomers is the post-polymerization modification of a pre-formed polymer, though this can sometimes require harsh conditions. kpi.uagoogle.com Using a monomer like this compound in a copolymerization, for instance with a norbornene derivative, could yield a polymer where the pendant amine groups are readily available for imparting functionality or for further chemical modification.

Development of Novel Ligands for Organometallic Catalysis

The amine group in this compound allows it to function as a ligand for transition metals, a fundamental component of organometallic catalysis. mdpi.comuwindsor.ca The properties of amine-containing ligands, such as their basicity (pKa) and steric bulk, are known to significantly influence the activity and selectivity of a catalyst system. mdpi.comd-nb.info For example, in the copper-catalyzed synthesis of poly(phenylene ether), the basicity and steric hindrance of various aromatic amine ligands were shown to be critical for the reaction rate and suppression of side products. mdpi.com

This compound offers a unique ligand scaffold. The primary amine can coordinate to a metal center (e.g., copper, cobalt, rhodium, palladium), while the non-coordinating ethynyl group remains available. d-nb.info This dangling alkyne functionality could be used to:

Anchor the catalyst to a solid support or polymer, facilitating catalyst recovery and reuse.

Tune the electronic properties of the metal center through long-range interactions.

Participate in tandem catalytic cycles where the alkyne is transformed after the primary catalytic event.

The combination of a basic amine donor site with a modifiable alkyne handle makes this compound a promising candidate for developing next-generation ligands for a variety of organometallic transformations. core.ac.uk

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions. This compound is a prime candidate for integration into such assemblies, including metal-organic frameworks (MOFs) and metal-organic cages (MOCs). lu.se

Similarly, in discrete MOCs, bifunctional ligands are essential for creating multifunctional or heteroleptic cages. lu.se The amine group of this compound can coordinate to metal ions (e.g., Pd(II), Pt(II)) to drive the self-assembly of a cage structure, leaving a surface of reactive alkyne groups. This would allow for the subsequent functionalization of the cage's exterior, potentially altering its solubility, cellular uptake, or guest-binding properties.

Precursor in Agricultural Chemical Research (e.g., growth-regulating agents)

Derivatives of ethynylcyclohexylamine have shown significant promise as biologically active agents in agriculture, particularly as plant growth regulators. researchgate.netcymitquimica.com Research has focused on the synthesis and biological evaluation of amidophosphate derivatives prepared from the regioisomeric 1-ethynyl-1-aminocyclohexane. researchgate.netect-journal.kz

In these studies, 1-ethynyl-1-aminocyclohexane was reacted with various dialkyl phosphites in an Atherton-Todd reaction, often accelerated by microwave irradiation, to produce a series of novel dialkyl-N-(1-ethynylcyclohexan-1-yl)amidophosphates. researchgate.netect-journal.kzresearchgate.net Biological testing of these compounds in both laboratory and field conditions revealed that specific derivatives possess high growth-regulating effects on agricultural crops, influencing their development and yield. researchgate.netect-journal.kz

| Compound | Synthesis Method | Observed Biological Effect | Reference |

| Diethyl-N-(1-ethynylcyclohexan-1-yl) amidophosphate | Atherton-Todd reaction of 1-ethynyl-1-aminocyclohexane and diethyl phosphite | High growth-regulating effect on growth, development, and yield of crops | researchgate.netect-journal.kzresearchgate.net |

| Dimethyl-N-(1-ethynylcyclohexan-1-yl)amidophosphate | Atherton-Todd reaction of 1-ethynyl-1-aminocyclohexane and dimethyl phosphite | Synthesized and characterized for biological screening | ect-journal.kzresearchgate.net |

| Di(β-chloroethyl)-N-(1-ethynylcyclohexan-1-yl)amidophosphate | Atherton-Todd reaction of 1-ethynyl-1-aminocyclohexane and di(β-chloroethyl) phosphite | Synthesized and characterized for biological screening | ect-journal.kz |

These findings strongly suggest that the this compound scaffold is a viable precursor for the development of new agricultural chemicals. The structural variation offered by the 4-isomer could lead to derivatives with altered potency, selectivity, or uptake properties in plants. Plant growth regulators act by interfering with plant hormones, such as gibberellic acid, to control aspects like vertical growth and promote denser, healthier turf. greencastonline.com

Role in Chemical Probe Development and Bioconjugation (excluding clinical)

This compound serves as a valuable bifunctional building block in the realm of chemical probe development and non-clinical bioconjugation. Its utility is primarily anchored in the strategic combination of a terminal alkyne (the ethynyl group) and a primary amine on a saturated cyclohexane (B81311) scaffold. This unique arrangement allows for sequential or orthogonal chemical modifications, making it an attractive component for constructing complex molecular architectures used in biological research.

The terminal alkyne is a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.orgrsc.org This reaction is celebrated for its high efficiency, specificity, and biocompatibility, enabling the covalent linkage of the ethynyl-bearing molecule to another molecule functionalized with an azide (B81097) group under mild, aqueous conditions. nih.govrsc.org This process is instrumental in attaching the this compound core to a wide array of biomolecules or reporter tags to create chemical probes.

The primary amine group on the cyclohexane ring offers a versatile handle for further derivatization. It can be acylated, alkylated, or used in other amine-specific ligation chemistries to introduce additional functionalities, such as fluorophores, affinity tags (like biotin), or moieties that enhance solubility or cell permeability. The cyclohexane ring itself imparts a degree of conformational rigidity and three-dimensionality, which can be advantageous in the design of probes intended to interact with specific biological targets.

While direct research on this compound in probe development is emerging, the applications of its close analogs underscore its potential. For instance, related compounds like 1-ethynylcyclohexan-1-amine have been successfully employed in the synthesis of penicillin-triazole conjugates through Cu(I)-catalyzed cycloaddition reactions. acs.org In these studies, the ethynyl group of the cyclohexylamine derivative reacts with an azido-functionalized penicillin core to create a stable triazole linkage, demonstrating the feasibility of using this scaffold to modify biologically relevant molecules. acs.org

Similarly, other substituted ethynylcyclohexanamine derivatives are recognized as important building blocks in medicinal chemistry and biological research for constructing more complex molecules intended for interaction studies with enzymes or receptors. smolecule.com The general reaction scheme involves the copper-catalyzed coupling of the ethynyl group with an azide-modified substrate of interest, as depicted in the table below.

Table 1: Exemplary Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynylcyclohexanamine Analogs

| Alkyne Reactant | Azide Partner | Catalyst System | Product Type | Potential Application | Reference |

| 1-Ethynylcyclohexan-1-amine | 6-Azidopenicillanate | Copper(I) | Penicillin-Triazole Conjugate | Antibacterial research | acs.org |

| General Ethynylcyclohexanamine | Azide-modified biomolecule (e.g., peptide, protein) | Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), ligand (e.g., THPTA) | 1,4-Disubstituted Triazole Conjugate | Fluorescent labeling, affinity pulldown assays | nih.govbeilstein-journals.org |

| 1-Ethynyl-4,4-dimethylcyclohexan-1-amine | Azide-functionalized reporter molecule | Copper(I) | Labeled Chemical Probe | Enzyme inhibition and receptor interaction studies | smolecule.com |

The development of chemical probes often requires a modular approach, where different components (a recognition element, a reporter, and a linker) are assembled. The bifunctionality of this compound makes it an ideal linker. The amine can be used to attach a targeting moiety that recognizes a specific protein or cellular structure, while the alkyne remains available for the subsequent "clicking" on of a reporter group, such as a fluorescent dye or a biotin (B1667282) tag for detection or isolation. This modularity allows for the rapid generation of diverse probe libraries for screening and optimization.

Analytical and Spectroscopic Characterization of 4 Ethynylcyclohexan 1 Amine and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of 4-ethynylcyclohexan-1-amine (B2721853) and its modified forms.

NMR spectroscopy is a cornerstone for the structural analysis of this compound and its derivatives, providing precise information about the hydrogen, carbon, and, in the case of certain derivatives, phosphorus atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives reveals characteristic signals for the protons in different parts of the molecule. For instance, the ethynyl (B1212043) proton typically appears as a singlet in a specific region of the spectrum. The protons on the cyclohexane (B81311) ring exhibit complex multiplets due to their various spatial orientations. In derivatives, new signals corresponding to the added functional groups appear, and shifts in the original signals can provide insights into the structural changes. For example, in N-substituted derivatives, the signals for the protons on the substituent group are observed. A certificate of analysis for this compound hydrochloride confirms that its ¹H NMR spectrum is consistent with its structure. chemscene.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The two carbons of the ethynyl group have characteristic chemical shifts. The carbons of the cyclohexane ring also show specific signals, and their chemical shifts can help in determining the stereochemistry of the molecule. In derivatives, the carbon signals of the new functional groups are also observed. For instance, in amidophosphate derivatives of 1-ethynyl-1-aminocyclohexane, the carbon atoms of the cyclohexyl fragment and the ethynyl group show characteristic resonances. ect-journal.kz

³¹P NMR Spectroscopy: For derivatives of this compound that contain phosphorus, such as amidophosphates, ³¹P NMR spectroscopy is a crucial tool. It provides a single signal for the phosphorus atom, and its chemical shift is indicative of the phosphorus atom's chemical environment and oxidation state. In a study on N-(1-ethynylcyclohexan-1-yl)amidophosphates, singlet signals in the ³¹P NMR spectra confirmed the formation of the desired phosphate (B84403) derivatives. ect-journal.kz

Table 1: Representative NMR Data for Derivatives of 1-Ethynylcyclohexan-1-amine

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Dimethyl-N-(1-ethynylcyclohexan-1-yl)amidophosphate | ¹H | 3.74 (d, J = 11.3 Hz), 3.17 (d, J = 7.7 Hz), 2.41 (s), 2.00 (d, J = 10.7 Hz), 1.67–1.53 (m), 1.22-1.13 (m) | d, s, m | ect-journal.kz |

| ¹³C | 52.00 (C1), 39.86 (C2,6), 23.31 (C3,5), 25.46 (C4), 87.10 (C7), 72.37 (C8), 53.43 (C9,10) | ect-journal.kz | ||

| ³¹P | 8.55 | s | ect-journal.kz | |

| Diethyl-N-(1-ethynylcyclohexan-1-yl)amidophosphate | ³¹P | 8.00 | s | ect-journal.kz |

| Di(β-chloroethyl)-N-(1-ethynylcyclohexan-1-yl)amidophosphate | ¹H | 4.19 (s), 3.82 (d, J = 8.0 Hz), 3.65 (t, J = 5.1 Hz), 2.38 (s), 1.94 (s), 1.54 (s) | s, d, t | ect-journal.kz |

| ¹³C | 52.29 (C1), 39.87 (d, J = 5.1 Hz, C2,6), 23.29 (C3,5), 25.44 (C4), 87.08 (C7), 72.76 (C8), 66.44 (d, J = 4.9 Hz, C9,11), 43.16 (d, J = 7.7 Hz, C10,12) | d | ect-journal.kz | |

| ³¹P | 6.50 | s | ect-journal.kz |

Note: The numbering of atoms may vary based on the specific derivative.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the vibrations of specific bonds.

Key characteristic absorption bands for derivatives of 1-ethynylcyclohexan-1-amine include:

N-H stretch: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org Secondary amines show a single band in this region. libretexts.org For N-(1-ethynylcyclohexan-1-yl)amidophosphates, absorption bands for the secondary amino group are observed in the range of 3175–3191 cm⁻¹. ect-journal.kz

≡C-H stretch: The stretching vibration of the terminal acetylenic hydrogen usually appears as a sharp band around 3300 cm⁻¹. In some derivatives, this is observed at slightly different wavenumbers, for example, at 3261, 3229, and 3274 cm⁻¹. ect-journal.kz

C≡C stretch: The carbon-carbon triple bond stretch is typically found in the range of 2100-2260 cm⁻¹. This is often a weak to medium intensity band. For some amidophosphate derivatives, this is seen at 2106 and 2107 cm⁻¹. ect-journal.kz

C-N stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is observed in the 1000-1250 cm⁻¹ region. libretexts.org

P=O stretch: In amidophosphate derivatives, a characteristic strong absorption band for the phosphoryl group is observed in the range of 1209–1233 cm⁻¹. ect-journal.kzresearchgate.net

P-O-C stretch: These derivatives also show intense absorption bands for the P-O-C linkage, typically around 1031–1033 cm⁻¹. ect-journal.kz

Table 2: Key IR Absorption Bands for Derivatives of 1-Ethynylcyclohexan-1-amine

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| N-H (secondary amine) | 3175–3191 | Stretching vibration | ect-journal.kz |

| ≡C-H | 3229–3274 | Stretching vibration | ect-journal.kz |

| C≡C | 2106–2107 | Stretching vibration | ect-journal.kz |

| P=O | 1209–1233 | Stretching vibration | ect-journal.kzresearchgate.net |

| P-O-C | 1031–1033 | Stretching vibration | ect-journal.kz |

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the confirmation of the elemental composition of the molecule.

For derivatives of this compound, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used, which confirms the molecular weight of the compound. The fragmentation pattern provides valuable clues about the structure. For example, the loss of specific fragments, such as the ethynyl group or parts of the cyclohexane ring, can be observed. In a study involving a derivative, N-benzyl-1-vinylcyclohexan-1-amine, which can be synthesized from 1-ethynylcyclohexan-1-amine, the calculated and found values for the protonated molecule were reported, confirming its identity. rsc.org

In a study on amidophosphates derived from 1-ethynyl-1-aminocyclohexane, X-ray diffraction analysis was used to prove the structure of the synthesized compounds. ect-journal.kzresearchgate.net For one of the derivatives, dimethyl-N-(1-ethynylcyclohex-1-yl)amidophosphate, the crystal system was determined to be triclinic, and the unit cell parameters were reported. researchgate.net This level of detailed structural information is crucial for understanding the stereochemistry and intermolecular interactions of these molecules in the solid state.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of the isolated compounds.

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components.

The purity of this compound and its volatile derivatives can be effectively determined by GC. The retention time of the compound is a characteristic property under specific GC conditions. In reaction monitoring, GC can be used to follow the progress of a reaction by observing the disappearance of starting materials and the appearance of products. unipr.it For instance, the conversion of 1-ethynylcyclohexan-1-amine in a reaction was determined by GC analysis. unipr.itunipr.it

GC-MS combines the separation power of GC with the detection capabilities of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the compounds in a mixture. This technique is particularly useful for analyzing complex reaction mixtures and for identifying byproducts. acs.org

Computational and Theoretical Investigations of this compound

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 4-Ethynylcyclohexan-1-amine in synthetic samples?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify cyclohexane ring conformation and ethynyl group integration. Compare chemical shifts with computational predictions (e.g., DFT calculations) for stereochemical validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₈H₁₃N, MW 123.20) and detects isotopic patterns. Electrospray ionization (ESI) is preferred for amine derivatives .

- X-ray Crystallography : For chiral resolution (e.g., (1r,4r)-isomer), single-crystal analysis provides absolute configuration validation .

Q. What synthetic routes are available for preparing this compound, and how are reaction conditions optimized?

- Methodological Answer :

- Cyclohexane Functionalization : Start with cyclohexanone derivatives. Introduce the ethynyl group via Sonogashira coupling with trimethylsilylacetylene, followed by deprotection and reductive amination .

- Amine Protection : Use Boc or Fmoc groups to prevent side reactions during ethynylation. Optimize pH (6–8) and temperature (50–70°C) to balance reaction rate and product stability .

- Catalytic Systems : Screen Pd/Cu catalysts for coupling efficiency. Monitor by TLC or GC-MS to minimize over-reduction of the ethynyl group .

Advanced Research Questions

Q. How can stereoselective synthesis of (1r,4r)-4-Ethynylcyclohexan-1-amine be achieved, and what chiral resolution methods are effective?

- Methodological Answer :

- Chiral Auxiliaries : Employ enantiopure amines (e.g., (R)- or (S)-α-methylbenzylamine) during reductive amination to induce cyclohexane ring chirality .

- Chromatographic Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Validate enantiomeric excess (ee) via polarimetry or chiral GC .

- Dynamic Kinetic Resolution : Explore enzymatic catalysts (e.g., lipases) to bias reaction pathways toward the desired isomer under mild conditions .

Q. What computational tools are suitable for modeling the electronic and steric effects of the ethynyl group in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electron density around the ethynyl moiety. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or THF) to assess conformational stability of the cyclohexane ring.

- Retrosynthesis Software : Leverage AI tools (e.g., Pistachio/Reaxys models) to predict feasible synthetic pathways and avoid steric clashes during bond formation .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer :

- Systematic Review Frameworks : Follow Cochrane Handbook guidelines to critically appraise literature sources. Prioritize peer-reviewed studies with validated analytical protocols (e.g., DSC for melting points) .

- Reproducibility Tests : Replicate experiments under controlled conditions (humidity, solvent purity). Cross-reference with PubChem data for consistency .

- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data and identify outliers. Report confidence intervals for key parameters .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential amine volatility .

- Waste Disposal : Segregate ethynyl-containing waste in labeled containers. Neutralize acidic byproducts before disposal via certified chemical waste services .

- Emergency Procedures : In case of skin contact, wash with 5% acetic acid solution followed by soap and water. Document incidents per OSHA guidelines .

Q. How can researchers validate the purity of this compound derivatives for biological assays?

- Methodological Answer :

- HPLC-UV/ELSD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). Set detection at 210–254 nm for amine quantification .

- Elemental Analysis (EA) : Confirm C, H, N content within ±0.3% of theoretical values.

- Stability Studies : Store samples at –20°C under argon. Monitor degradation via LC-MS over 1–3 months to establish shelf-life .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response data involving this compound in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R. Calculate EC₅₀/IC₅₀ values with 95% CI .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance of ethynyl group modifications on bioactivity .

- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.